molecular formula C13H16O4 B1225717 3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid CAS No. 133544-77-1

3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid

Cat. No.: B1225717
CAS No.: 133544-77-1
M. Wt: 236.26 g/mol
InChI Key: JHOMCQALRKZDFZ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid is a chemical compound known for its unique structure and properties It is characterized by a cyclohexadienone core with dimethyl substitutions and a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid typically involves the following steps:

    Formation of the Cyclohexadienone Core: This can be achieved through the oxidation of suitable precursors using reagents like potassium permanganate or chromium trioxide.

    Dimethyl Substitution:

    Attachment of the Butanoic Acid Side Chain: This step involves the reaction of the cyclohexadienone intermediate with a suitable butanoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols.

Scientific Research Applications

3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)boronic acid: Shares a similar core structure but with a boronic acid group instead of a butanoic acid side chain.

    3-Methyl-2,4-dioxocyclohexa-1,4-dien-1-yl)acetic acid: Another related compound with an acetic acid side chain.

Uniqueness

This detailed article provides a comprehensive overview of 3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2,4-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-7-5-9(14)11(8(2)12(7)17)13(3,4)6-10(15)16/h5H,6H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOMCQALRKZDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)C)C(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158164
Record name 3-(3',6'-Dioxo-2',4'-dimethylcyclohexa-1',4'-diene)-3,3-dimethylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133544-77-1
Record name 3-(3',6'-Dioxo-2',4'-dimethylcyclohexa-1',4'-diene)-3,3-dimethylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133544771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3',6'-Dioxo-2',4'-dimethylcyclohexa-1',4'-diene)-3,3-dimethylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid
Reactant of Route 2
3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid
Reactant of Route 3
3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid
Reactant of Route 4
3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid
Reactant of Route 5
3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid

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